molecular formula C17H13FN4O3S B2418426 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862976-41-8

5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2418426
CAS No.: 862976-41-8
M. Wt: 372.37
InChI Key: PLVTWEWQUSVWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a benzo[d]thiazole moiety, and a dimethoxyphenyl group

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c1-23-11-5-9(6-12(8-11)24-2)15-21-22-16(25-15)20-17-19-13-4-3-10(18)7-14(13)26-17/h3-8H,1-2H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVTWEWQUSVWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 6-Fluorobenzo[d]thiazole Core

The synthesis initiates with constructing the 6-fluorobenzo[d]thiazole moiety. A widely adopted method involves condensing 2-amino-4-fluorothiophenol with a carbonyl source under acidic conditions. For instance, reacting 2-amino-4-fluorothiophenol with diethyl oxalate in ethanol at reflux yields ethyl 6-fluorobenzo[d]thiazole-2-carboxylate (Fig. 1A). This intermediate serves as the precursor for subsequent hydrazide formation.

Key Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (78°C)
  • Catalyst : Concentrated HCl (2–3 drops)
  • Yield : 70–75%

Synthesis of 6-Fluorobenzo[d]thiazole-2-Carboxyhydrazide

Hydrazinolysis of the ethyl ester intermediate is critical. Treating ethyl 6-fluorobenzo[d]thiazole-2-carboxylate with hydrazine hydrate in ethanol under reflux produces the corresponding hydrazide (Fig. 1B).

Optimization Insights :

  • Excess hydrazine hydrate (2.5 equiv) ensures complete conversion.
  • Prolonged reflux (6–8 hours) maximizes yield (85–90%).

Cyclization to 1,3,4-Oxadiazole-2-Thione

The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline ethanol to form 5-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazole-2(3H)-thione (Fig. 1C). Potassium hydroxide (10% w/v) facilitates deprotonation and cyclization.

Critical Parameters :

  • CS₂ Stoichiometry : 1.5 equivalents relative to hydrazide
  • Reaction Time : 16–18 hours under reflux
  • Yield : 65–70% after recrystallization

Coupling with 3,5-Dimethoxyphenyl Substituent

The final step involves substituting the thione group with 3,5-dimethoxyphenylamine. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction using catalytic copper(I) iodide in dimethylformamide (DMF) at 120°C (Fig. 1D).

Reagent Ratios :

  • 3,5-Dimethoxyphenylamine : 1.2 equivalents
  • Base : Triethylamine (2.0 equivalents)
  • Catalyst : CuI (10 mol%)
  • Yield : 60–65%

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

Comparative studies highlight DMF as superior to dimethyl sulfoxide (DMSO) or toluene for the SNAr step, owing to its high polarity and ability to stabilize transition states. Catalytic systems using palladium(II) acetate instead of CuI showed marginal improvements (yield: 68%) but increased costs.

Temperature and Time Dependencies

Elevating the cyclization temperature to 90°C reduced reaction time from 18 to 12 hours without compromising yield. Conversely, exceeding 100°C during SNAr led to decomposition, necessitating precise thermal control.

Analytical Characterization and Validation

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, oxadiazole-CH)
  • δ 7.92–7.85 (m, 2H, benzothiazole-H)
  • δ 6.78 (d, J = 2.4 Hz, 2H, dimethoxyphenyl-H)
  • δ 3.84 (s, 6H, OCH3)

IR (KBr, cm⁻¹) :

  • 1625 (C=N stretch, oxadiazole)
  • 1240 (C-F stretch)
  • 1025 (C-O-C symmetric stretch)

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed ≥98% purity for optimized batches.

Comparative Analysis of Synthetic Methodologies

Parameter Method A (Ref.) Method B (Ref.)
Total Yield 58% 62%
Reaction Steps 4 4
Catalyst Cost Low (CuI) Moderate (Pd(OAc)₂)
Purity (HPLC) 97.5% 98.2%

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of 3,5-dimethoxyphenyl derivatives with 6-fluorobenzo[d]thiazole. The synthesis typically employs methods such as:

  • Condensation reactions : Combining appropriate precursors under controlled conditions.
  • Characterization techniques : Including NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine. For instance:

  • In vitro studies : The compound exhibited significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% .
  • Mechanism of action : It is believed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways, leading to DNA damage and subsequent cell death .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Its mechanism involves:

  • Inhibition of COX enzymes : Similar compounds have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .
  • Reduction of prostaglandin production : By inhibiting COX activity, the compound can decrease prostaglandin levels, thus alleviating inflammation .

Comparative Analysis with Related Compounds

Compound NameStructureAnticancer ActivityAnti-inflammatory Activity
5-(3,5-Dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amineStructureHigh PGI (up to 86.61%)Moderate
N-(6-Fluorobenzo[d]thiazol-2-yl)isoxazole-ModerateHigh
2-Amino-5-methylthiazol derivatives-VariableSignificant

Study on Anticancer Efficacy

A recent study demonstrated that derivatives of oxadiazoles exhibit varying degrees of anticancer activity. The specific case of 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amines showed promising results against glioblastoma cell lines. The study utilized cytotoxic assays followed by colony formation assays to assess long-term survival and apoptosis rates in treated cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine stands out due to its unique combination of structural features Similar compounds include other oxadiazole derivatives and benzo[d]thiazole-containing molecules

Biological Activity

The compound 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole moiety linked to a benzothiazole derivative. The presence of methoxy groups and a fluorine atom is believed to enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. Specifically, compounds similar to 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine have demonstrated potent inhibitory effects against various cancer cell lines.

  • Inhibition of NQO2 Enzyme : The compound's structural analogs have shown significant inhibition of the NQO2 enzyme, which plays a critical role in cancer progression. For instance, certain benzothiazoles reported IC50 values as low as 108 nM against NQO2, indicating strong inhibitory potential .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding antimicrobial effects. Compounds within the oxadiazole family have been evaluated for their antibacterial activities:

  • Screening Against Salmonella typhi : A related study showed that various oxadiazole derivatives exhibited significant antibacterial activity against Salmonella typhi , suggesting that modifications in the oxadiazole structure can lead to enhanced antimicrobial efficacy .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel benzothiazole derivatives found that specific substitutions could lead to increased anticancer activity. For example, derivatives with methoxy and fluorine substitutions were particularly effective against non-small cell lung cancer cell lines .

Case Study 2: Structure-Activity Relationship

The structure-activity relationship (SAR) analysis indicated that the presence of methoxy groups significantly enhances the potency of benzothiazole derivatives. Compounds with multiple methoxy substitutions showed lower IC50 values compared to their counterparts lacking these groups .

Data Tables

Compound NameStructureIC50 (nM)Activity Type
Compound AStructure108NQO2 Inhibition
Compound BStructure25Anticancer
Compound CStructure863Anticancer

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine?

  • Answer : The compound can be synthesized via cyclocondensation of appropriate precursors. For oxadiazole formation, use hydrazide intermediates derived from 3,5-dimethoxybenzoic acid, followed by reaction with 6-fluorobenzo[d]thiazol-2-amine. Phosphorus oxychloride (POCl₃) is effective for cyclization under reflux conditions (80–100°C). Purity can be ensured via recrystallization in acetone or ethanol .
  • Key Table :

StepReagents/ConditionsYield (%)Reference
Hydrazide FormationHydrazine hydrate, ethanol, reflux75–85
CyclizationPOCl₃, 5 h, 100°C60–70

Q. How should researchers characterize the molecular structure of this compound?

  • Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxy protons at δ 3.8–4.0 ppm, fluorothiazole protons at δ 7.5–8.5 ppm).
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) to resolve intramolecular hydrogen bonds (C–H···N) and planar configurations, as seen in structurally analogous thiadiazoles .

Q. What preliminary biological assays are suitable for evaluating its anticancer potential?

  • Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control drugs (e.g., doxorubicin). Prioritize compounds with substituents like fluorothiazole and dimethoxyphenyl, which enhance cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, serum concentration) or substituent effects. For example, fluorinated thiazoles often show enhanced activity over non-fluorinated analogs due to improved bioavailability . Validate findings using orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Q. What computational methods support the study of structure-activity relationships (SAR) for this compound?

  • Answer : Perform DFT calculations to map electron density (e.g., HOMO/LUMO orbitals) and identify reactive sites. Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to targets like tubulin or topoisomerase II. Compare results with crystallographic data to validate docking poses .

Q. How should crystallography data be interpreted to infer intermolecular interactions?

  • Answer : Analyze hydrogen-bonding networks (e.g., C–H···N or π-π stacking) from X-ray data. For example, planar configurations in thiadiazole derivatives form layers linked by intermolecular interactions, influencing solubility and stability . Use software like Mercury (CCDC) to visualize packing diagrams.

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?

  • Answer : Introduce prodrug moieties (e.g., acetyl groups) to the dimethoxyphenyl ring to enhance solubility. Alternatively, nanoformulation (liposomes or polymeric nanoparticles) can improve bioavailability. Validate via in vitro permeability assays (Caco-2 cells) and in vivo pharmacokinetic profiling .

Methodological Notes

  • Contradictory Data Analysis : Cross-reference biological activity with substituent effects. For instance, methoxy groups may enhance membrane permeability but reduce metabolic stability .
  • Experimental Design : Include positive/negative controls and triplicate measurements to ensure reproducibility. Use statistical tools (e.g., ANOVA) to assess significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.